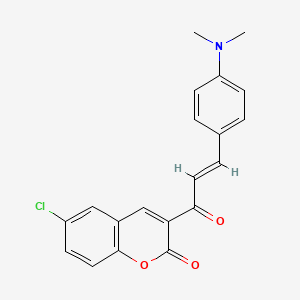
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one” is a new coumarin derivative . Coumarins are an important class of benzopyrones present in various natural products and numerous pharmaceutically valuable compounds . They exhibit a broad spectrum of biological activity, including acting as anticoagulants, antibiotics, and antioxidants, as well as anti-inflammatory, anti-HIV, and anticancer agents .
Synthesis Analysis
This compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The reaction was refluxed for 10–12 hours .Molecular Structure Analysis
The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that it exists as two main keto-enol tautomers .Chemical Reactions Analysis
The compound was synthesized using an aldol condensation and carboxamide formation method . The organic sample was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .Physical And Chemical Properties Analysis
The compound exhibits linear and third-order nonlinear optical (TNLO) properties when dissolved in polar solvents such as DMSO, DMF, and Ethanol . The order of nonlinear refractive index and nonlinear absorption coefficient of the compound was measured to be 10^-11 m^2/W and 10^-5 m/W, respectively .科学的研究の応用
Precursor for Synthesis of Biological Compounds
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one serves as a versatile precursor for synthesizing various azole systems with potential biological activities. These synthesized compounds, characterized by various spectroscopic methods, have demonstrated significant anti-microbial activity (Azab, Break, & El-Zahrani, 2016).
Antibacterial Investigations
This compound is involved in reactions leading to the creation of new hydroxy ethers containing coumarin moieties. Spectroscopic techniques characterize these compounds, which exhibit notable antibacterial activity dependent on their chemical structure (Hamdi, Saoud, Romerosa, & Hassen, 2008).
Antioxidant and Antimicrobial Agents
It's used in synthesizing compounds screened for antioxidant and antimicrobial activities, including cytotoxicity studies. These derivatives, confirmed through spectral tools, indicate significant potential in biological activities (Rashdan, Nasr, El-Refai, & Abdel-Aziz, 2017).
Potential Anticancer Agents
Derivatives of this compound have been synthesized for potential use as anticancer agents. These derivatives have undergone characterization and screening against various cancer cell lines, showing moderate cytotoxic activity (Ambati et al., 2017).
Synthesis and Cytotoxicity Studies
This compound is central to the synthesis of novel chromenone derivatives, which have been evaluated for cytotoxicity against specific cancer cell lines (Mahdavi et al., 2016).
Antioxidant Activity Study
The compound has been used to synthesize derivatives for studying their antioxidant activity. These studies include in silico predictions and in vitro testing against radicals (Shatokhin et al., 2021).
Application in Alzheimer's Disease
It has been explored in the design of multi-target ligands for Alzheimer's disease treatment, demonstrating potential as multi-target inhibitors of monoamine oxidases and cholinesterases (Reis et al., 2018).
Bioimaging Applications
A fluorescent probe based on this compound has been developed for selective and sensitive detection of Zn²⁺ ions, with applications in bioimaging and environmental monitoring (Tan et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been used in synthesizing various heterocyclic derivatives with potential applications in pharmaceutical and chemical industries (Singh, Rawat, & Sahu, 2014).
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. The compound’s structure, which includes a dimethylamino group, suggests it may interact with its targets through mechanisms common to other dimethylamino-containing compounds .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s structure suggests it may have certain pharmacokinetic characteristics common to other compounds with similar structures .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
将来の方向性
特性
IUPAC Name |
6-chloro-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBVYUFMGBSBKO-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)
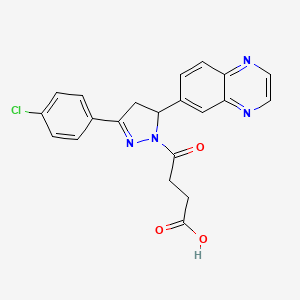
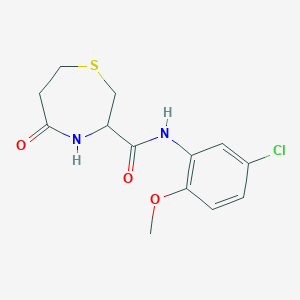
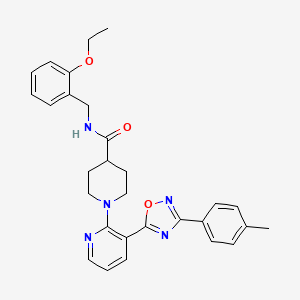
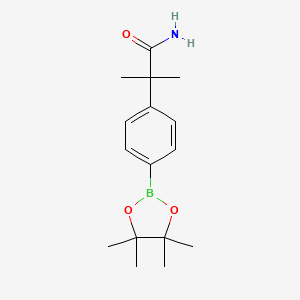
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)
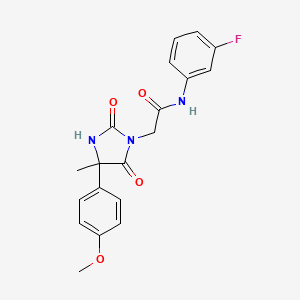

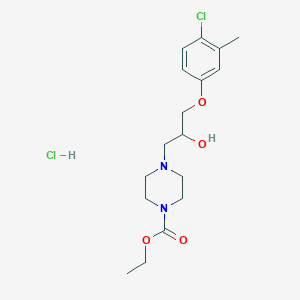
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)
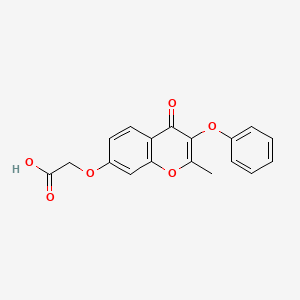
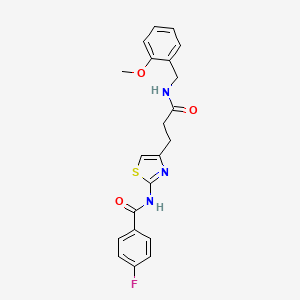

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)